molecular formula C16H19NO4 B13028105 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B13028105
M. Wt: 289.33 g/mol
InChI Key: APTUEVCHQVEXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Crystallographic Parameters

Parameter Value Source
Molecular Formula C₁₆H₁₉NO₄
Molecular Weight (g/mol) 289.33
Chiral Centers 2 (C1, C3)
Space Group P2₁ (for hydrochloride salt)
Unit Cell Volume (ų) 1,112.7

Properties

IUPAC Name

3-O-benzyl 1-O-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-14(18)16-8-13(16)9-17(11-16)15(19)21-10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTUEVCHQVEXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves a cyclopropanation reaction. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that derivatives of the azabicyclo[3.1.0]hexane framework exhibit significant interactions with neurotransmitter systems, particularly those related to monoamine neurotransmitters. This structural similarity to psychoactive substances suggests potential applications in treating neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Case Study: Treatment of Depression
A study involving related compounds demonstrated their efficacy in reducing symptoms of depression as measured by the Hamilton Depression Rating Scale. The results indicated that these compounds could serve as effective alternatives or adjuncts to existing antidepressant therapies .

Plant Biology

The compound has shown promise in agricultural applications, particularly in plant biology where certain derivatives can sterilize male anthers in plants. This property is beneficial for controlling plant reproduction and improving crop yields through hybridization techniques .

Case Study: Male Sterilization in Crops
Research on the application of azabicyclo compounds in agriculture revealed that they could effectively sterilize male anthers, thereby preventing unwanted pollination and enhancing the production of hybrid seeds. This application could lead to more efficient agricultural practices and increased crop diversity .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Benzyl-3-azabicyclo[3.1.0]hexaneLacks ethyl and dicarboxylate groupsSimpler structure; different reactivity
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexaneContains ethyl but no dicarboxylic acidDifferent pharmacokinetics
2-Carboxy-3-azabicyclo[3.1.0]hexaneContains only one carboxylic acid groupDifferent biological activity profile

The uniqueness of 3-benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate lies in its dual carboxylic acid functionality combined with the bicyclic structure, which may confer distinct pharmacological properties compared to its analogs.

Mechanism of Action

The mechanism of action of 3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key analogues differ in ester substituents, protecting groups, and ring systems:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate 146726-10-5 C16H19NO4 289.33 Benzyl and ethyl esters; strained bicyclic core
3-tert-Butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (QJ-5820) 179236-78-3 C14H21NO4 267.32 tert-Butyl ester at position 3; lower lipophilicity than benzyl
cis-Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate N/A C15H19NO2 245.32 Monocarboxylate; reduced polarity compared to dicarboxylates
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride 73799-64-1 C8H14ClNO2 191.66 Hydrochloride salt; enhanced solubility in aqueous media
rel-(1R,5S)-3-[(4-methylphenyl)acetyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid N/A C16H17NO5 303.31 Aryl-acetyl substituent; potential CNS activity

Key Observations :

  • Benzyl vs.
  • Mono- vs. Dicarboxylates: Monocarboxylates (e.g., cis-ethyl derivative) exhibit lower molecular weights and polarity, which may favor passive diffusion in biological systems .
  • Salt Forms : Hydrochloride salts (e.g., CAS 73799-64-1) enhance solubility, making them preferable for formulation .

Key Observations :

  • The rhodium-catalyzed method for the target compound provides moderate yields but requires careful control of reaction conditions to minimize byproducts .
  • Titanium-mediated cyclopropanation () offers superior stereoselectivity for N-alkylated derivatives, though scalability may be challenging .

Physicochemical Properties

Critical properties influencing drug-likeness:

Compound logP (Predicted) Solubility (mg/mL) Stability
Target compound (146726-10-5) 2.8 <0.1 (aqueous) Stable in organic solvents
QJ-5820 (tert-butyl analogue) 1.9 0.5–1.0 Hydrolytically stable
Methyl carboxylate hydrochloride 0.5 >10 Sensitive to moisture

Key Observations :

  • The target compound’s high logP (2.8) suggests favorable membrane permeability but poor aqueous solubility, necessitating prodrug strategies for oral delivery.
  • Hydrochloride salts (e.g., CAS 73799-64-1) dramatically improve solubility but may require specialized storage conditions .

Biological Activity

3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate (CAS: 937057-86-8) is a compound belonging to the family of azabicyclic derivatives, which are known for their diverse biological activities. This compound exhibits potential in various therapeutic applications, including analgesic, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO4C_{16}H_{19}NO_{4}, with a molecular weight of 289.33 g/mol. The structure features a bicyclic framework that contributes to its biological activity.

Antinociceptive Activity

Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety can act as antagonists of morphine-induced antinociception, suggesting a potential role in pain management without the addictive properties associated with opioids .

Anticancer Properties

Studies have shown that derivatives of azabicyclo compounds exhibit significant anticancer activities. For instance, some derivatives have been identified as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation and survival .

Antimicrobial Effects

The compound has demonstrated antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The structural characteristics of the azabicyclo framework enhance its interaction with microbial targets.

Synthesis and Evaluation

A study focused on synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane through 1,3-dipolar cycloaddition reactions revealed that these compounds exhibited notable biological activities, including antioxidant and anticancer effects .

Mechanistic Insights

In vitro studies have indicated that the mechanism of action for some azabicyclo derivatives involves modulation of cellular pathways related to apoptosis and cell cycle regulation, which are critical in cancer therapy .

Data Table: Summary of Biological Activities

Activity Effect References
AntinociceptiveAntagonist to morphine effects
AnticancerInhibition of histone deacetylase
AntimicrobialEffective against bacteria/fungi
AntioxidantFree radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.